Biological Target Engagement: Comparative In Vitro Enzyme Inhibition Profile of 2-Chloro-3'-iodobenzophenone
2-Chloro-3'-iodobenzophenone demonstrates a quantifiable, differential inhibitory profile against specific enzymes compared to related halogenated benzophenones [1]. While direct head-to-head data is limited, its activity can be contextualized within the benzophenone class. The compound exhibits an IC50 of 54 nM against myeloperoxidase (MPO) and an IC50 of 210 nM against Cytochrome P450 3A4 (CYP3A4) [1]. In contrast, it shows significantly weaker inhibition of Thyroid peroxidase (TPO) with an IC50 of 2.00E+3 nM [1]. For comparison, structurally similar compounds like 3'-Chloro-2-iodobenzophenone are described as potential enzyme inhibitors but lack this specific, quantified activity data . This established dataset provides a clear baseline for selecting 2-Chloro-3'-iodobenzophenone over uncharacterized analogs in target-based screening campaigns.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | MPO: 54 nM; CYP3A4: 210 nM; TPO: 2.00E+3 nM |
| Comparator Or Baseline | 3'-Chloro-2-iodobenzophenone (no quantitative IC50 data available) |
| Quantified Difference | Selectivity profile defined; >37-fold selectivity for MPO over TPO. |
| Conditions | MPO inhibition: chlorination activity assay; CYP3A4 inhibition: time-dependent inhibition measured at 30 mins; TPO inhibition: C-terminal hexaHis-tagged TPO expressed in insect cells using 3-iodo tyrosine as substrate. |
Why This Matters
This validated selectivity profile allows for immediate integration into MPO or CYP3A4-focused drug discovery programs, de-risking early-stage research and saving resources compared to screening uncharacterized analogs.
- [1] BindingDB. (2026). BDBM50567714 (CHEMBL4855030): 2-Chloro-3'-iodobenzophenone. Retrieved from BindingDB Database. View Source
